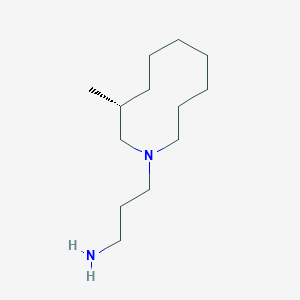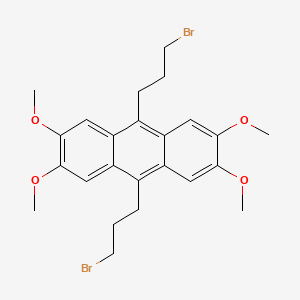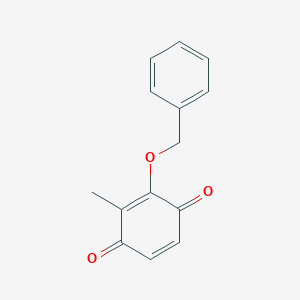
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a cyclohexa-2,5-diene-1,4-dione core substituted with a methyl group and a phenylmethoxy group
Méthodes De Préparation
The synthesis of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the use of cyclohexa-2,5-diene-1,4-dione as a starting material, which undergoes methylation and phenylmethoxylation reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diene structure to a more saturated form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions. Reagents such as halogens and nucleophiles are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including cytotoxic effects against certain cancer cell lines. This makes it a potential candidate for the development of new anticancer agents.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications. Studies are ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The compound can induce apoptosis in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) proteins. Additionally, it can inhibit the expression of pro-apoptotic genes such as Hif3a, leading to reduced neuronal apoptosis and improved cognitive function in diabetic models .
Comparaison Avec Des Composés Similaires
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione: This compound has been shown to ameliorate diabetic cognitive impairment by inhibiting neuronal apoptosis.
2-Hydroxy-5-Methoxy-3-Hexyl-Cyclohexa-2,5-Diene-1,4-Dione: Known for its cytotoxicity against various human tumor cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
423171-42-0 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2-methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O3/c1-10-12(15)7-8-13(16)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clé InChI |
ZDOLCHSBHVUVKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CC1=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


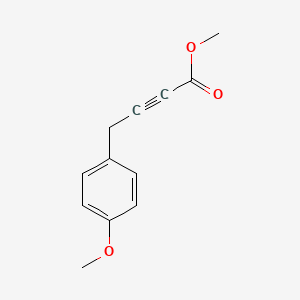

![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)

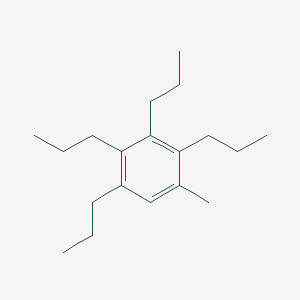
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
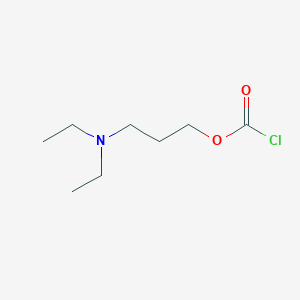
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
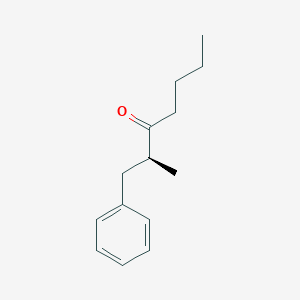
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
